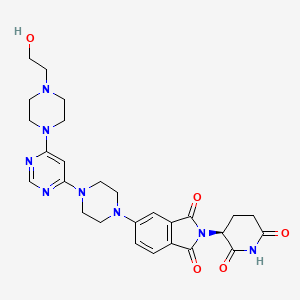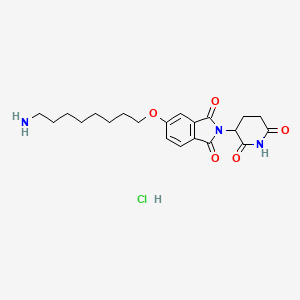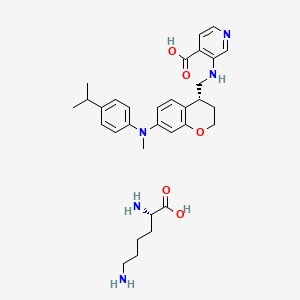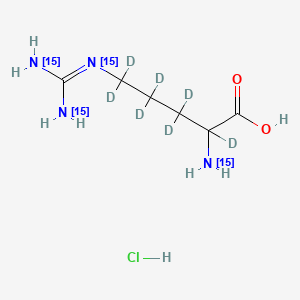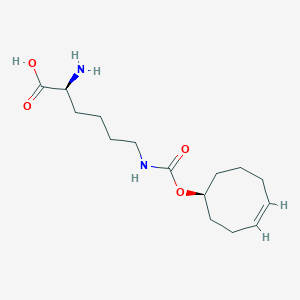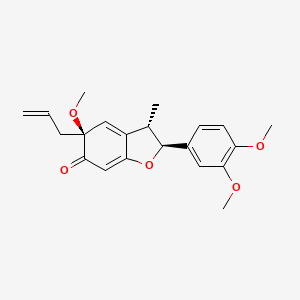
Benzylbenzofuran derivative-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylbenzofuran derivative-1 is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. Benzofuran derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylbenzofuran derivatives typically involves the construction of the benzofuran ring through various methods. One common approach is the cyclization of o-hydroxyaryl ketones with aldehydes or ketones under acidic or basic conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the benzofuran core .
Industrial Production Methods: Industrial production of benzylbenzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: Benzylbenzofuran derivative-1 undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can be performed on the benzene ring of the benzofuran core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated benzylbenzofuran derivatives
Scientific Research Applications
Benzylbenzofuran derivative-1 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzylbenzofuran derivative-1 involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit the serine-threonine kinase (AKT) signaling pathway, leading to the inhibition of cancer cell proliferation . Additionally, benzylbenzofuran derivatives can act as enzyme inhibitors, affecting various biological processes .
Comparison with Similar Compounds
Benzylbenzofuran derivative-1 can be compared with other similar compounds, such as:
Benzothiophene derivatives: Known for their anticancer and antimicrobial activities.
Benzopyran derivatives: Exhibiting a wide range of biological activities, including anti-inflammatory and antioxidant properties.
Benzofuran derivatives: Sharing similar structural features and biological activities, but with variations in their specific applications and efficacy.
Uniqueness: this compound stands out due to its unique combination of biological activities and its potential for use in various scientific fields. Its ability to undergo diverse chemical reactions and its applicability in medicinal chemistry make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H24O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S,3S,5S)-2-(3,4-dimethoxyphenyl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C21H24O5/c1-6-9-21(25-5)12-15-13(2)20(26-17(15)11-19(21)22)14-7-8-16(23-3)18(10-14)24-4/h6-8,10-13,20H,1,9H2,2-5H3/t13-,20-,21-/m0/s1 |
InChI Key |
FAPGBXLHYVKIQO-ZEWGMFERSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC(=O)[C@@](C=C12)(CC=C)OC)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


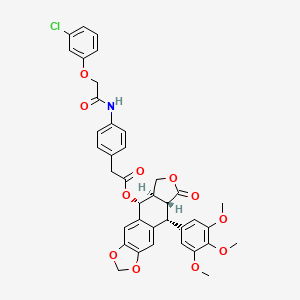
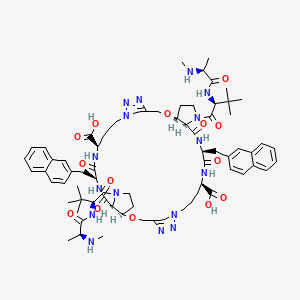
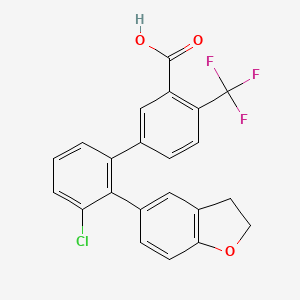
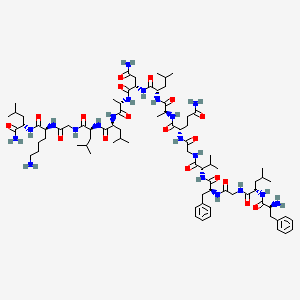
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
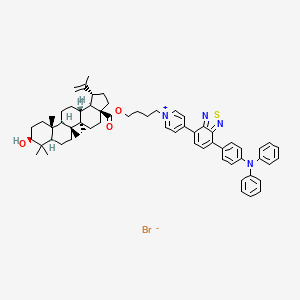
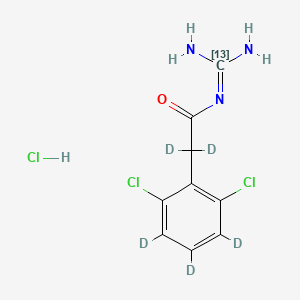
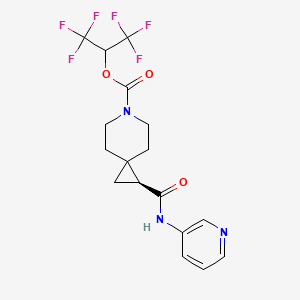
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
